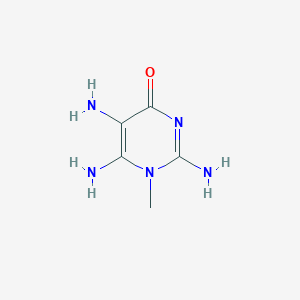
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with methylating agents can yield the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis processes can be employed to scale up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-Triamino-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple amino groups allows for hydrogen bonding and electrostatic interactions, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the methyl group.
2,5-Diaminopyrimidine: Contains two amino groups instead of three.
1-Methyl-2,4,6-triaminopyrimidine: Similar but with different substitution pattern.
Uniqueness
2,5,6-Triamino-1-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three amino groups and a methyl group provides a distinct set of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C5H9N5O |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
2,5,6-triamino-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H9N5O/c1-10-3(7)2(6)4(11)9-5(10)8/h6-7H2,1H3,(H2,8,9,11) |
InChI-Schlüssel |
IOTFPIKNCBOAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N=C1N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


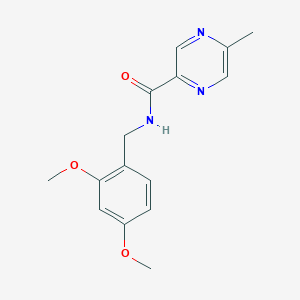
![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)

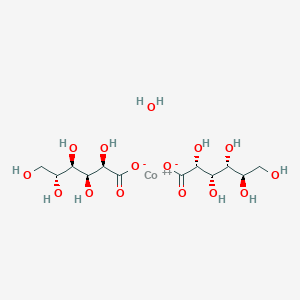
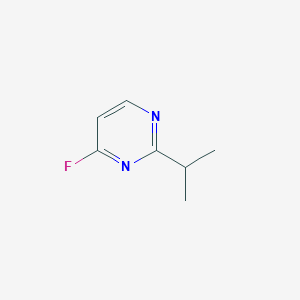
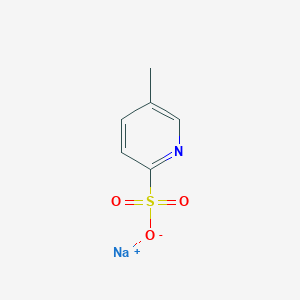


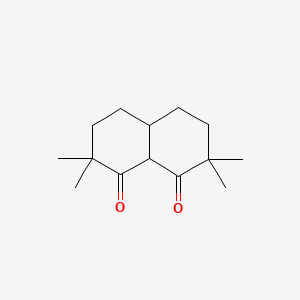

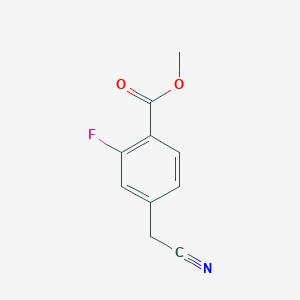
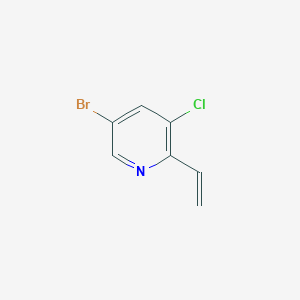
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)

